
7-Oxooctanoic acid
Descripción general
Descripción
7-Oxooctanoic acid is fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors.
7-keto-n-caprylic acid is a medium-chain fatty acid.
Aplicaciones Científicas De Investigación
Synthesis of Multifunctional Pheromones : 7-Oxooctanoic acid is used in the synthesis of 9-oxo-2E-decenoic acid, a multifunctional pheromone of the honeybee Apis mellifera. This synthesis involves the condensation of 7-oxooctanal with malonic acid (Ishmuratov et al., 2004).
Photoinitiated Synthesis of Vesicles : this compound derivatives (2-oxooctanoic acid) have been used in the synthesis of double-tailed surfactants, which spontaneously self-assemble into vesicles upon photoinitiation. This process is significant for understanding membrane evolution and the synthesis of membrane components (Griffith et al., 2014).
Macrocyclic Lactones Synthesis : this compound derivatives are used in the condensation reactions to produce macrocyclic lactones with ketone azine fragments. This has implications in the synthesis of complex organic molecules (Ishmuratov et al., 2015).
Nucleophilic Acylation : The compound plays a role in nucleophilic acylation processes, specifically in the synthesis of methyl 7-Oxoheptanoate and Methyl 7-Oxooctanoate (Finke & Sorrell, 2003).
Synthesis of Macrolides : this compound is instrumental in the synthesis of potentially useful 17-, and 22÷25-membered macrolides containing azine or hydrazide groups. This contributes to the field of pharmacologically active macroheterocycles (Ishmuratov et al., 2009).
Insect Pheromones Synthesis : It has been used in the effective synthesis of insect pheromones like 9-oxodec-2E-enoic acid, essential for studying insect communication and behavior (Odinokov et al., 1986).
Binding Studies with Oxolinic Acid : Although not directly related to this compound, studies have been conducted on oxolinic acid binding at mineral surfaces, providing insights into the environmental fate of similar compounds (Marsac et al., 2016).
Photocatalytic Degradation Studies : Research on the photocatalytic degradation of certain oxocarboxylic acids, related to this compound, offers insights into environmental remediation and waste treatment technologies (Vinodgopal & Kamat, 1995).
Safety and Hazards
7-Oxooctanoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. It should be used only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
7-Oxooctanoic acid is a fatty acid formed by the action of acid synthases from acetyl-CoA and malonyl-CoA precursors . The primary targets of this compound are the enzymes involved in these biochemical reactions.
Biochemical Pathways
This compound is involved in the fatty acid synthesis pathway, where it is formed from acetyl-CoA and malonyl-CoA . The downstream effects of this pathway include the production of energy and other fatty acids, which are essential components of cell membranes and signaling molecules.
Propiedades
IUPAC Name |
7-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(9)5-3-2-4-6-8(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAHCBHKCKPJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161575 | |
| Record name | 7-Ketooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14112-98-2 | |
| Record name | 7-Oxooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14112-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ketooctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014112982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ketooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-oxooctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-oxooctanoic acid in the context of honeybee communication?
A1: this compound serves as a crucial precursor in synthesizing the "queen substance" in honeybees. This substance, chemically known as (E)-9-oxo-2-decenoic acid, plays a vital role in regulating the bee colony's social structure. [] A two-step synthesis method utilizes this compound, highlighting its importance in understanding and potentially influencing honeybee behavior. You can find more details about this synthesis in the research paper available here: []
Q2: How is this compound being used in the development of detection methods for explosives?
A2: Researchers have successfully designed a hapten mimicking the structure of the explosive TATP (Triacetone triperoxide) using this compound as a key building block. [] This hapten successfully elicited an immune response in mice, leading to the production of antibodies specific to TATP. This breakthrough paves the way for developing highly sensitive and selective biosensors for detecting TATP, a significant concern due to its accessibility and detection challenges. Learn more about this development in the research paper: []
Q3: Has this compound been found in natural sources, and if so, what methods are used to identify it?
A3: Yes, this compound was identified as a major component (61.18%) in the ethanol extract of Landolphia dulcis leaves. [] The identification was achieved using Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a widely employed technique for identifying and quantifying different substances within a sample. This study highlights the presence of this compound in the plant kingdom and its potential applications in various fields. For a deeper understanding of the analysis, refer to the research paper: []
Q4: What are some of the chemical reactions this compound can undergo, and what are the potential applications of these reactions?
A4: this compound serves as a versatile starting material in organic synthesis due to its ketone and carboxylic acid functional groups. One notable reaction is its conversion to 7-oxooctanal, followed by condensation with malonic acid, leading to the synthesis of the honeybee pheromone. [, ] Additionally, it can be used to synthesize macrolides incorporating diethylene glycol and dicarboxylic acid hydrazides. [] Further research explores the synthesis of carboxyalkylindolenines from 6-methyl-7-oxooctanoic acid. [, ] These diverse reactions demonstrate the potential of this compound as a building block for various biologically and chemically relevant molecules.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
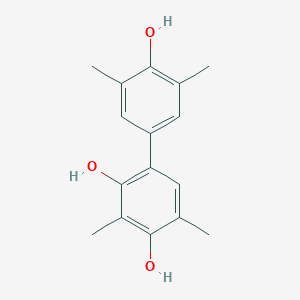
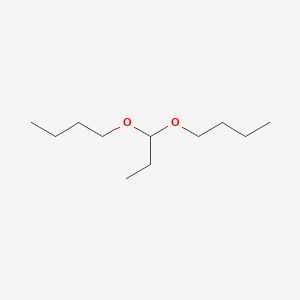
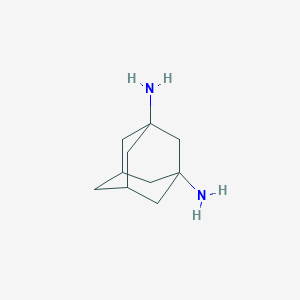
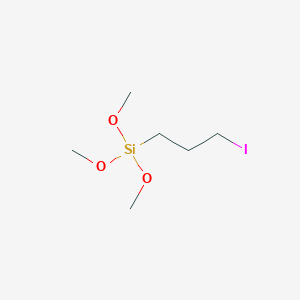
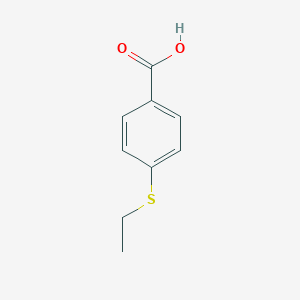
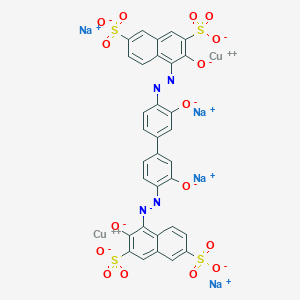
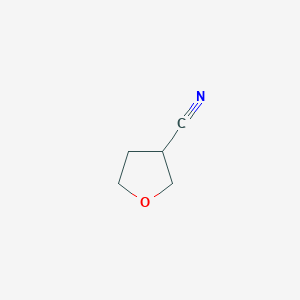
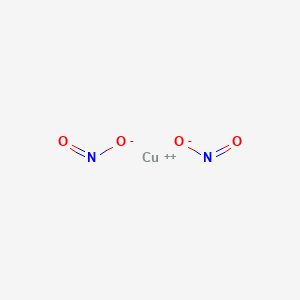
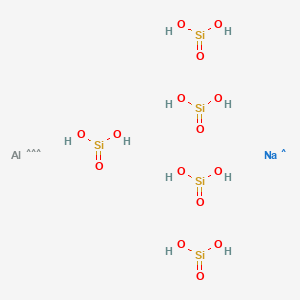
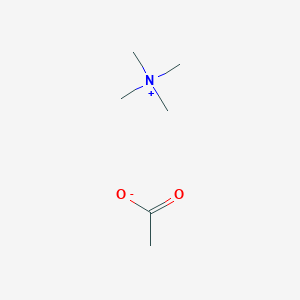


![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)

